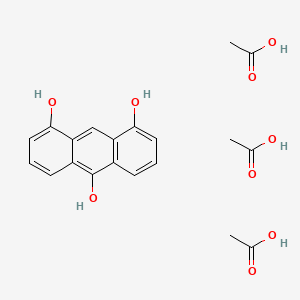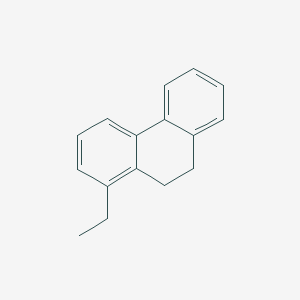
1-Ethyl-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-9,10-dihydrophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of phenanthrene, characterized by the addition of an ethyl group at the first position and the saturation of the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethyl-9,10-dihydrophenanthrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method allows for the formation of the desired compound with high efficiency and selectivity . Another method involves the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been reported to facilitate the hydrocracking of related compounds, leading to the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and raney nickel are typical reagents for reduction.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Halogenated phenanthrene derivatives
Aplicaciones Científicas De Investigación
1-Ethyl-9,10-dihydrophenanthrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-ethyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its derivatives can conjugate with reduced glutathione, regulating the activity of certain enzymes and preventing neurodegeneration . The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing its biological activity.
Comparación Con Compuestos Similares
1-Ethyl-9,10-dihydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the ethyl group and the saturated 9 and 10 positions.
9,10-Dihydrophenanthrene: Similar in structure but without the ethyl group.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
This compound is unique due to the presence of the ethyl group and the saturated 9 and 10 positions, which confer distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
Propiedades
Número CAS |
113923-21-0 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-ethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3 |
Clave InChI |
ZGQCZVZJMCQRFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CCC3=CC=CC=C3C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


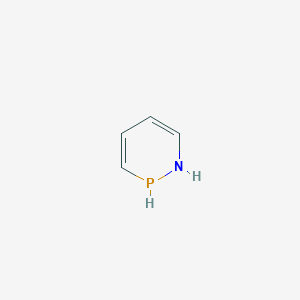
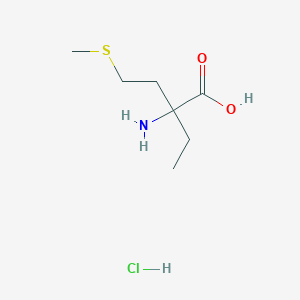
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)

![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
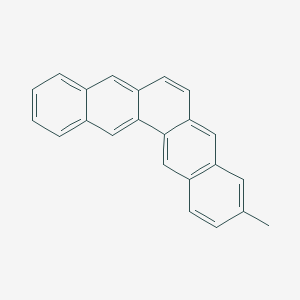
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)


